Ethyl 4-(pyrrolidin-1-yl)benzoate

Description

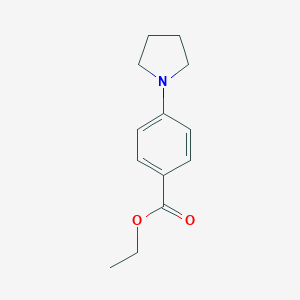

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJDCQVVECOVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354426 | |

| Record name | ethyl 4-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101038-63-5 | |

| Record name | ethyl 4-(pyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-(pyrrolidin-1-yl)benzoate: From Historical Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Moiety in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence in numerous natural products and synthetic pharmaceuticals stems from its unique three-dimensional structure, which allows for the precise spatial orientation of functional groups, enhancing interactions with biological targets. The pyrrolidine moiety often imparts favorable pharmacokinetic properties, such as increased water solubility and metabolic stability. Ethyl 4-(pyrrolidin-1-yl)benzoate serves as a valuable building block in the synthesis of more complex molecules, leveraging the desirable characteristics of the pyrrolidine ring. This guide provides a comprehensive overview of the discovery and synthesis of this important chemical intermediate.

Historical Context and Discovery

While pinpointing a single "discovery" paper for a relatively simple building block like Ethyl 4-(pyrrolidin-1-yl)benzoate can be challenging, its origins can be traced back to the extensive cataloging of organic compounds in the late 19th and early 20th centuries. Comprehensive chemical encyclopedias such as the Beilstein Handbuch der Organischen Chemie meticulously documented the properties and synthesis of a vast array of organic molecules.[1][2][3] It is highly probable that the synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate was first recorded in such a compendium, arising from systematic studies into the reactions of aromatic amines and esters. The Chemical Abstracts Service (CAS) assigned the registry number 101038-63-5 to this compound, formally identifying it within the vast landscape of chemical substances.[4][5][6][7][8][9]

Key Synthetic Strategies

The synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate can be approached through several strategic disconnections. The most common and logical approaches involve the formation of the C-N bond between the pyrrolidine ring and the benzoate moiety.

Nucleophilic Aromatic Substitution (SNAr)

One of the most direct and historically significant methods for the synthesis of aryl amines is nucleophilic aromatic substitution. This pathway involves the reaction of an aryl halide or other suitable electrophile with an amine.

Conceptual Workflow for SNAr Synthesis

Caption: SNAr approach to Ethyl 4-(pyrrolidin-1-yl)benzoate.

Causality Behind Experimental Choices:

-

Choice of Halogen: The reactivity of the ethyl 4-halobenzoate precursor follows the order F > Cl > Br > I for uncatalyzed SNAr reactions. The highly electronegative fluorine atom strongly activates the aromatic ring towards nucleophilic attack.

-

Solvent: A polar aprotic solvent such as DMSO or DMF is typically employed to dissolve the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex).

-

Base: A non-nucleophilic base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Heat is often necessary to overcome the activation energy of the reaction, particularly with less reactive halo-derivatives (Cl, Br, I).

Detailed Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

To a solution of ethyl 4-fluorobenzoate (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 equivalents) and anhydrous potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 4-(pyrrolidin-1-yl)benzoate.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of C-N bonds, offering milder conditions and broader substrate scope compared to traditional methods. The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from aryl halides or triflates.[2]

Conceptual Workflow for Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination for the synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate.

Causality Behind Experimental Choices:

-

Aryl Halide: Aryl bromides and iodides are generally preferred for palladium-catalyzed cross-coupling reactions due to their favorable reactivity in the oxidative addition step.

-

Palladium Precatalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst deactivation.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Detailed Protocol: Synthesis via Buchwald-Hartwig Amination

-

In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Add ethyl 4-bromobenzoate (1 equivalent) and pyrrolidine (1.2 equivalents) dissolved in an anhydrous solvent (e.g., toluene or dioxane).

-

Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired product.

Copper-Catalyzed Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds using a copper catalyst.[6] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a valuable and cost-effective alternative.

Conceptual Workflow for Ullmann Condensation

Caption: Ullmann condensation for synthesizing Ethyl 4-(pyrrolidin-1-yl)benzoate.

Causality Behind Experimental Choices:

-

Aryl Halide: Aryl iodides are the most reactive substrates for the Ullmann condensation.

-

Copper Catalyst: Copper(I) salts, such as CuI, are commonly used. The use of a ligand can improve the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures.

-

Base and Solvent: A base is required, and high-boiling polar solvents are typically used to achieve the necessary reaction temperatures.

Detailed Protocol: Synthesis via Ullmann Condensation

-

Combine ethyl 4-iodobenzoate (1 equivalent), pyrrolidine (2 equivalents), copper(I) iodide (10 mol%), and potassium carbonate (2 equivalents) in a sealed tube.

-

Add a high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the mixture to 120-150 °C for several hours, monitoring the reaction by TLC.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate.

-

Purify the crude product by column chromatography.

Data Summary

| Synthetic Method | Typical Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) |

| Nucleophilic Aromatic Substitution | Ethyl 4-fluorobenzoate | None | K₂CO₃ | DMSO | 80-100 |

| Buchwald-Hartwig Amination | Ethyl 4-bromobenzoate | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 |

| Ullmann Condensation | Ethyl 4-iodobenzoate | CuI | K₂CO₃ | DMF | 120-150 |

Conclusion

Ethyl 4-(pyrrolidin-1-yl)benzoate is a valuable synthetic intermediate whose preparation is well-established in the field of organic chemistry. While its initial discovery is likely rooted in the systematic explorations of classical organic reactions documented in historical chemical literature, modern synthetic chemistry offers a variety of efficient and robust methods for its synthesis. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the reaction. The methodologies outlined in this guide, from the classical SNAr and Ullmann reactions to the more modern palladium-catalyzed Buchwald-Hartwig amination, provide a comprehensive toolkit for researchers and drug development professionals working with this important pyrrolidine-containing building block.

References

- Beilstein, F. K. (1881-1883). Handbuch der Organischen Chemie. Verlag von Leopold Voss.

-

Beilsteins Handbuch der Organischen Chemie. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link][1]

-

Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Retrieved January 12, 2026, from [Link][2]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link][6]

-

University of Illinois Urbana-Champaign. (n.d.). The Beilstein Handbook. Retrieved January 12, 2026, from [Link][2]

-

CAS. (n.d.). CAS REGISTRY. Retrieved January 12, 2026, from [Link][7]

-

U.S. Environmental Protection Agency. (n.d.). CAS Registry - List Details - SRS. Retrieved January 12, 2026, from [Link][8]

-

Beilstein, F. K. (1883). Beilsteins Handbuch der organischen Chemie. Internet Archive. Retrieved January 12, 2026, from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers. Retrieved January 12, 2026, from [Link][9]

-

U.S. Environmental Protection Agency. (n.d.). CA Index - List Details - SRS. Retrieved January 12, 2026, from [Link]

-

University of Missouri-St. Louis. (n.d.). Beilstein Handbook of Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

- 1. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]

- 2. organica1.org [organica1.org]

- 3. Beilsteins Handbuch der organischen Chemie : Beilstein, Friedrich Konrad, 1838-1906 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 4. Ethyl 4-(pyrrolidin-1-yl)benzoate | CymitQuimica [cymitquimica.com]

- 5. CAS: 101038-63-5 | CymitQuimica [cymitquimica.com]

- 6. mcgill.ca [mcgill.ca]

- 7. CAS REGISTRY | CAS [cas.org]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers [cdc.gov]

An In-Depth Technical Guide to Ethyl 4-(pyrrolidin-1-yl)benzoate (CAS: 101038-63-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(pyrrolidin-1-yl)benzoate is a tertiary amine and a benzoate ester that serves as a versatile building block in organic synthesis. Its structure, featuring a pyrrolidine ring attached to a para-substituted ethyl benzoate moiety, makes it a valuable intermediate in the discovery of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications, with a focus on practical insights for laboratory work.

Chemical Identity and Physical Properties

Ethyl 4-(pyrrolidin-1-yl)benzoate, with the CAS number 101038-63-5, is a compound of significant interest in medicinal chemistry.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| IUPAC Name | ethyl 4-(pyrrolidin-1-yl)benzoate | [1] |

| Appearance | Off-white to yellow solid (predicted) | - |

| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |

Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate: A Practical Approach

The synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination . The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Recommended Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a robust and high-yielding route to form the C-N bond between the aromatic ring and the pyrrolidine moiety.[2] This palladium-catalyzed cross-coupling reaction is known for its broad substrate scope and functional group tolerance.

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

2.1.1. Detailed Experimental Protocol

This protocol is adapted from established procedures for Buchwald-Hartwig amination reactions and should be performed by chemists trained in standard laboratory techniques.

Materials:

-

Ethyl 4-bromobenzoate

-

Pyrrolidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add ethyl 4-bromobenzoate (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Under the inert atmosphere, add anhydrous toluene, followed by pyrrolidine (1.2 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 4-(pyrrolidin-1-yl)benzoate as a solid.

Rationale for Experimental Choices:

-

Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is crucial for achieving high catalytic activity and preventing side reactions. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step of the catalytic cycle.

-

Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle without causing hydrolysis of the ester.

-

Solvent: Toluene is a high-boiling, non-polar solvent that is suitable for this type of cross-coupling reaction.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is essential for confirming its identity and purity. The following are the expected spectroscopic data for Ethyl 4-(pyrrolidin-1-yl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.88 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the ester group.

-

δ 6.53 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the pyrrolidine group.

-

δ 4.30 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.

-

δ 3.32 (t, J = 6.6 Hz, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen.

-

δ 2.01 (p, J = 6.6 Hz, 4H): Methylene protons of the pyrrolidine ring beta to the nitrogen.

-

δ 1.35 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.

¹³C NMR (101 MHz, CDCl₃):

-

δ 166.9: Carbonyl carbon of the ester.

-

δ 151.0: Aromatic carbon attached to the nitrogen.

-

δ 131.2: Aromatic carbons ortho to the ester group.

-

δ 118.9: Aromatic carbon para to the nitrogen.

-

δ 110.9: Aromatic carbons ortho to the pyrrolidine group.

-

δ 60.1: Methylene carbon of the ethyl ester.

-

δ 47.7: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen.

-

δ 25.5: Methylene carbons of the pyrrolidine ring beta to the nitrogen.

-

δ 14.5: Methyl carbon of the ethyl ester.

Mass Spectrometry (MS)

-

Expected [M+H]⁺: 220.1332

Infrared (IR) Spectroscopy

-

~2970 cm⁻¹: C-H stretching (aliphatic)

-

~1705 cm⁻¹: C=O stretching (ester)

-

~1605, 1520 cm⁻¹: C=C stretching (aromatic)

-

~1275 cm⁻¹: C-O stretching (ester)

-

~1170 cm⁻¹: C-N stretching

Applications in Drug Discovery and Organic Synthesis

The pyrrolidine moiety is a common scaffold in many biologically active compounds, contributing to improved pharmacokinetic properties and target binding.[3] Ethyl 4-(pyrrolidin-1-yl)benzoate serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Synthetic utility of Ethyl 4-(pyrrolidin-1-yl)benzoate.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies. Furthermore, the ester can be reduced to the corresponding alcohol, providing another point for chemical modification.

Safety and Handling

As a laboratory chemical, Ethyl 4-(pyrrolidin-1-yl)benzoate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 4-(pyrrolidin-1-yl)benzoate is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. The synthetic protocol outlined in this guide, based on the robust Buchwald-Hartwig amination, provides a reliable method for its preparation. The provided spectroscopic data will aid researchers in the unambiguous characterization of this important intermediate.

References

-

PubChem. Ethyl 4-(pyrrolidin-1-yl)benzoate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Ethyl 4-aminobenzoate. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-(pyrrolidin-1-yl)benzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular architectures that can serve as the foundation for new therapeutic agents. Among the myriad of heterocyclic compounds, the five-membered saturated pyrrolidine ring has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and synthetic drugs underscores its versatility and biological relevance.[2] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[2]

This guide focuses on a key derivative of this important scaffold: Ethyl 4-(pyrrolidin-1-yl)benzoate . This compound serves as a valuable building block for the synthesis of more complex molecules with a wide range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antiviral properties. Its strategic combination of a pyrrolidine moiety, a benzoate ester, and an aromatic ring provides medicinal chemists with a versatile platform for structural modification and the optimization of pharmacokinetic and pharmacodynamic properties. This document will provide an in-depth exploration of its molecular structure, formula, physicochemical properties, synthesis, and spectroscopic characterization, as well as its applications as a pivotal intermediate in the development of novel therapeutics.

Section 1: Molecular Structure and Chemical Formula

Ethyl 4-(pyrrolidin-1-yl)benzoate is an organic compound featuring a central benzene ring substituted at the 1 and 4 positions. A pyrrolidine ring is attached to the benzene ring via a nitrogen atom, and an ethyl ester group is also attached to the benzene ring.

Molecular Formula: C₁₃H₁₇NO₂[3]

Molecular Weight: 219.28 g/mol [3]

IUPAC Name: ethyl 4-(pyrrolidin-1-yl)benzoate[3]

CAS Number: 101038-63-5[3]

Synonyms: 4-Pyrrolidin-1-yl-benzoic acid ethyl ester, Ethyl 4-(1-pyrrolidinyl)benzoate[3]

Below is a 2D representation of the molecular structure of Ethyl 4-(pyrrolidin-1-yl)benzoate.

Caption: 2D Molecular Structure of Ethyl 4-(pyrrolidin-1-yl)benzoate

Section 2: Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key computed physicochemical properties of Ethyl 4-(pyrrolidin-1-yl)benzoate.

| Property | Value | Source |

| Molecular Weight | 219.28 g/mol | PubChem[3] |

| XLogP3 | 3.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Exact Mass | 219.125929 g/mol | PubChem[3] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[3] |

| Heavy Atom Count | 16 | PubChem[3] |

| Complexity | 228 | PubChem[3] |

Section 3: Synthesis Protocol

The synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds and is widely used in medicinal chemistry due to its broad substrate scope and functional group tolerance.[4][5][6] An alternative approach involves the nucleophilic aromatic substitution of an activated aryl halide.

A common and reliable method for the synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate involves the reaction of ethyl 4-fluorobenzoate with pyrrolidine in the presence of a suitable base.

Caption: General workflow for the synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate.

Detailed Experimental Protocol:

Materials:

-

Ethyl 4-fluorobenzoate

-

Pyrrolidine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethyl 4-fluorobenzoate (1 equivalent) in DMSO, add pyrrolidine (1.2 equivalents) and anhydrous potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Ethyl 4-(pyrrolidin-1-yl)benzoate.

Section 4: Spectroscopic Characterization

The structural elucidation and confirmation of the synthesized Ethyl 4-(pyrrolidin-1-yl)benzoate are performed using various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments within the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.8-8.0 ppm and δ 6.5-6.7 ppm), corresponding to the protons on the benzene ring. The downfield doublet is attributed to the protons ortho to the electron-withdrawing ester group, while the upfield doublet corresponds to the protons ortho to the electron-donating pyrrolidine nitrogen.

-

Ethyl Group Protons: A quartet (typically δ 4.2-4.4 ppm) for the methylene protons (-OCH₂CH₃) and a triplet (typically δ 1.3-1.5 ppm) for the methyl protons (-OCH₂CH₃).

-

Pyrrolidine Protons: Two multiplets or broad signals in the aliphatic region (typically δ 3.3-3.5 ppm and δ 1.9-2.1 ppm) corresponding to the methylene protons of the pyrrolidine ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 166-168 ppm) corresponding to the ester carbonyl carbon.

-

Aromatic Carbons: Several signals in the aromatic region (typically δ 110-155 ppm).

-

Ethyl Group Carbons: A signal for the methylene carbon (-OCH₂CH₃) (typically δ 60-62 ppm) and a signal for the methyl carbon (-OCH₂CH₃) (typically δ 14-16 ppm).

-

Pyrrolidine Carbons: Signals for the methylene carbons of the pyrrolidine ring (typically δ 47-49 ppm and δ 25-27 ppm).

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band around 1700-1720 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.

-

C-N Stretch (Aromatic Amine): An absorption band around 1335-1250 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Absorption bands in the region of 1600-1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 219, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z = 174, and subsequent fragmentation of the aromatic and pyrrolidine rings.

Section 5: Applications in Drug Discovery and Development

Ethyl 4-(pyrrolidin-1-yl)benzoate is a versatile intermediate in the synthesis of a wide range of biologically active compounds. The pyrrolidine moiety is a common feature in many FDA-approved drugs and clinical candidates.[2] The presence of the ester group on the benzoate ring provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, allowing for the generation of diverse chemical libraries for high-throughput screening.

The 4-aminobenzoic acid scaffold, from which this compound is derived, is a well-known pharmacophore present in numerous drugs. The introduction of the pyrrolidine ring at the 4-position can significantly modulate the pharmacological properties of the parent scaffold, including its binding affinity, selectivity, and pharmacokinetic profile.

Examples of Therapeutic Areas:

-

Anticancer Agents: The pyrrolidine scaffold is found in numerous compounds with demonstrated anticancer activity. Ethyl 4-(pyrrolidin-1-yl)benzoate can be used as a starting material for the synthesis of novel kinase inhibitors, antimitotic agents, and compounds targeting other cancer-related pathways.

-

Anti-inflammatory Drugs: The anti-inflammatory potential of pyrrolidine derivatives is well-documented. This building block can be incorporated into molecules designed to inhibit key inflammatory targets such as cyclooxygenases (COX) or various cytokines.

-

Antiviral and Antibacterial Agents: The unique structural features of the pyrrolidine ring make it an attractive component in the design of novel antimicrobial agents.

-

Central Nervous System (CNS) Disorders: Pyrrolidine-containing compounds have shown promise in the treatment of various CNS disorders, including epilepsy and neurodegenerative diseases.[2]

Conclusion

Ethyl 4-(pyrrolidin-1-yl)benzoate is a strategically important building block in the field of medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the versatility of its functional groups, makes it an invaluable tool for the creation of novel and diverse molecular entities. The established biological significance of the pyrrolidine scaffold further enhances the potential of this compound as a starting point for the development of new therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of its fundamental properties and synthesis, empowering researchers to effectively utilize this key intermediate in their drug discovery endeavors.

References

-

Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473. Available from: [Link]

-

PubChem. (n.d.). Ethyl 4-(pyrrolidin-1-yl)benzoate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Chem LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

-

Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available from: [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved from: [Link]

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from: [Link]

-

Dobson, D. E. (2020). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue e-Pubs. Available from: [Link]

-

Organic Syntheses. (n.d.). Ethyl p-aminobenzoate. Retrieved from: [Link]

-

Fonderpharm. (n.d.). Pharmaceutical intermediates. Retrieved from: [Link]

-

Li Petri, G., Spatola, R., & Raimondi, M. V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4883. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-(pyrrolidin-1-yl)benzoate | C13H17NO2 | CID 773371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-(pyrrolidin-1-yl)benzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(pyrrolidin-1-yl)benzoate is a tertiary amine and a benzoate ester that serves as a valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. Its structure, featuring a pyrrolidine ring attached to a para-substituted ethyl benzoate, provides a unique scaffold that has been incorporated into a variety of biologically active molecules. The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a common feature in numerous natural products and FDA-approved drugs, prized for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into a molecule.[1] This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of Ethyl 4-(pyrrolidin-1-yl)benzoate are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[2] |

| Molecular Weight | 219.28 g/mol | PubChem[2] |

| CAS Number | 101038-63-5 | PubChem[2] |

| Appearance | Not explicitly stated, but likely a solid or oil | - |

| Melting Point | Data not available for this specific compound. For comparison, the related compound Ethyl 4-aminobenzoate has a melting point of 88-90 °C. | - |

| Boiling Point | Predicted: 352.5 ± 25.0 °C | ChemicalBook |

| Density | Predicted: 1.105 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | - |

| pKa (of the conjugate acid) | Predicted: 3.12 ± 0.40 | ChemicalBook |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the unambiguous identification and characterization of Ethyl 4-(pyrrolidin-1-yl)benzoate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A representative ¹H NMR spectrum is available on PubChem. The expected signals are as follows:

-

Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet corresponding to the methylene protons (-O-CH₂-).

-

Pyrrolidine ring: Two multiplets corresponding to the four methylene protons alpha to the nitrogen and the four methylene protons beta to the nitrogen.

-

Aromatic ring: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure of Ethyl 4-(pyrrolidin-1-yl)benzoate, the following approximate chemical shifts are expected:

-

Carbonyl carbon (-C=O): ~166 ppm

-

Aromatic carbons: Four signals in the range of 110-155 ppm. The carbon attached to the nitrogen will be significantly upfield, while the carbon attached to the ester group will be downfield.

-

Ester methylene carbon (-O-CH₂-): ~60 ppm

-

Pyrrolidine carbons: Two signals for the methylene carbons, typically in the range of 47-50 ppm (alpha to N) and 25-27 ppm (beta to N).

-

Ester methyl carbon (-CH₃): ~14 ppm

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present:

-

C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹.

-

C-N stretch (aromatic amine): An absorption band around 1335-1250 cm⁻¹.

-

C-O stretch (ester): Two bands, one strong and one weaker, in the region of 1300-1000 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 219. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic fragments of the pyrrolidine and benzoate moieties.

Synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate

The synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the crucial carbon-nitrogen bond between the aromatic ring and the pyrrolidine nitrogen.

Causality Behind Experimental Choices

The Buchwald-Hartwig amination is the method of choice due to its high efficiency, functional group tolerance, and generally milder reaction conditions compared to traditional methods like nucleophilic aromatic substitution. The selection of the palladium catalyst, ligand, base, and solvent is critical for the success of the reaction.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂.

-

Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition of the aryl halide and the reductive elimination of the final product. Ligands like XPhos or SPhos are commonly used to improve reaction rates and yields.

-

Base: A non-nucleophilic strong base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) is a common choice.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a self-validating system, where successful product formation, confirmed by techniques like TLC and NMR, validates the chosen methodology.

Materials:

-

Ethyl 4-bromobenzoate

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 4-bromobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Reagent Addition: Add pyrrolidine (1.2 eq) followed by the solid NaOt-Bu (1.4 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Ethyl 4-(pyrrolidin-1-yl)benzoate.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Catalytic cycle for the synthesis of Ethyl 4-(pyrrolidin-1-yl)benzoate.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and Ethyl 4-(pyrrolidin-1-yl)benzoate serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The pyrrolidine ring can impart desirable properties such as increased solubility, metabolic stability, and the ability to form specific interactions with biological targets.

Role as a Synthetic Building Block

Ethyl 4-(pyrrolidin-1-yl)benzoate can be readily modified at the ester functionality. For example, hydrolysis of the ethyl ester yields the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many pharmaceuticals.

Examples in Medicinal Chemistry

While specific drugs containing the exact Ethyl 4-(pyrrolidin-1-yl)benzoate fragment are not prominently documented, numerous compounds with a similar 4-(pyrrolidin-1-yl)phenyl core have been investigated for various therapeutic applications. For instance, derivatives have been explored as:

-

Anticancer agents: The pyrrolidine moiety has been incorporated into molecules designed to inhibit specific kinases or other targets involved in cancer progression.

-

Central Nervous System (CNS) agents: The ability of the pyrrolidine ring to influence lipophilicity and cross the blood-brain barrier makes it a valuable component in the design of drugs targeting CNS disorders.

-

Anti-inflammatory agents: Compounds bearing this scaffold have been evaluated for their ability to modulate inflammatory pathways.

The synthesis of these more complex molecules often starts with a building block like Ethyl 4-(pyrrolidin-1-yl)benzoate, highlighting its importance in the drug discovery pipeline.

Diagram of the Synthetic Utility of Ethyl 4-(pyrrolidin-1-yl)benzoate:

Caption: Synthetic pathway from Ethyl 4-(pyrrolidin-1-yl)benzoate to bioactive amides.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Ethyl 4-(pyrrolidin-1-yl)benzoate is a synthetically versatile molecule with significant potential as a building block in drug discovery and development. Its straightforward synthesis via the robust Buchwald-Hartwig amination, coupled with the favorable properties imparted by the pyrrolidine scaffold, makes it an attractive starting material for the creation of novel therapeutic agents. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. Ethyl 4-(pyrrolidin-1-yl)benzoate. National Center for Biotechnology Information. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition in English, 47(34), 6338–6361. [Link]

Sources

"Ethyl 4-(pyrrolidin-1-yl)benzoate" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(pyrrolidin-1-yl)benzoate

Introduction

Ethyl 4-(pyrrolidin-1-yl)benzoate is a tertiary amine and a benzoate ester. Its molecular structure combines a para-substituted benzene ring with an electron-donating pyrrolidine group and an electron-withdrawing ethyl carboxylate group. This electronic interplay makes its spectroscopic characterization a valuable case study for understanding structure-property relationships. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the causality behind the spectral features. The molecular formula is C₁₃H₁₇NO₂ and the molecular weight is 219.28 g/mol .[1]

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of Ethyl 4-(pyrrolidin-1-yl)benzoate are labeled as shown in the diagram below.

Caption: Labeled structure of Ethyl 4-(pyrrolidin-1-yl)benzoate.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The electron-donating pyrrolidine group and the electron-withdrawing ester group create a distinct pattern on the aromatic ring, while the aliphatic protons of the pyrrolidine and ethyl groups have characteristic chemical shifts and splitting patterns.

Predicted ¹H NMR Data

The predicted chemical shifts are based on data from analogous compounds such as ethyl benzoate and ethyl 4-aminobenzoate, with adjustments for the specific electronic effects of the pyrrolidine substituent.[2][3][4]

| Protons (Label) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Description |

| H-3, H-5 | ~7.90 | Doublet (d) | 2H | Aromatic protons ortho to the ester group, deshielded by its electron-withdrawing effect. |

| H-2, H-6 | ~6.55 | Doublet (d) | 2H | Aromatic protons ortho to the pyrrolidine group, shielded by its electron-donating effect. |

| H-15 | ~4.30 | Quartet (q) | 2H | Methylene (-CH₂) protons of the ethyl group, deshielded by the adjacent oxygen atom. |

| H-8, H-11 | ~3.35 | Multiplet (m) | 4H | Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom. |

| H-9, H-10 | ~2.00 | Multiplet (m) | 4H | Methylene protons of the pyrrolidine ring β to the nitrogen atom. |

| H-16 | ~1.35 | Triplet (t) | 3H | Methyl (-CH₃) protons of the ethyl group. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 4-(pyrrolidin-1-yl)benzoate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. Due to the symmetry of the para-substituted benzene ring, fewer than 13 signals are expected.

Predicted ¹³C NMR Data

The predicted chemical shifts are derived from reference data for ethyl benzoate and substituted anilines.[5][6][7][8][9] The carbonyl carbon is the most deshielded, followed by the aromatic carbons attached to heteroatoms.

| Carbon (Label) | Predicted δ (ppm) | Assignment Description |

| C-12 | ~166.5 | Ester carbonyl carbon, highly deshielded. |

| C-1 | ~151.0 | Aromatic carbon attached to the pyrrolidine nitrogen. |

| C-3, C-5 | ~131.5 | Aromatic carbons ortho to the ester group. |

| C-4 | ~119.5 | Aromatic carbon attached to the ester group. |

| C-2, C-6 | ~110.5 | Aromatic carbons ortho to the pyrrolidine group, shielded. |

| C-15 | ~60.5 | Methylene (-CH₂) carbon of the ethyl group. |

| C-8, C-11 | ~47.5 | Methylene carbons of the pyrrolidine ring adjacent to nitrogen. |

| C-9, C-10 | ~25.5 | Methylene carbons of the pyrrolidine ring β to nitrogen. |

| C-16 | ~14.5 | Methyl (-CH₃) carbon of the ethyl group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet. A larger number of scans is required compared to ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and baseline correction).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The predicted IR data is based on characteristic frequencies for substituted benzoates and tertiary amines.[10][11][12][13][14]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic C-H |

| ~2850-2980 | C-H stretch | Aliphatic (pyrrolidine and ethyl) C-H |

| ~1710 | C=O stretch | Conjugated Ester |

| ~1605, ~1520 | C=C stretch | Aromatic Ring |

| ~1275 | C-O stretch | Ester (Aryl-O) |

| ~1100 | C-N stretch | Aromatic Tertiary Amine |

Causality Insight: The carbonyl (C=O) stretching frequency is expected around 1710 cm⁻¹, which is slightly lower than that of a typical saturated ester (~1735 cm⁻¹). This shift is due to conjugation with the benzene ring, which delocalizes the pi electrons and slightly weakens the C=O double bond.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In Electron Ionization (EI) MS, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation.

Predicted Mass Spectrometry Data

The molecular ion (M⁺˙) peak is expected at an m/z corresponding to the molecular weight (219). The fragmentation pattern is predicted based on established mechanisms for ethyl esters and aromatic amines.[15][16]

| m/z | Proposed Fragment | Description |

| 219 | [C₁₃H₁₇NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 190 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ester group. |

| 174 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical (α-cleavage). This is often a prominent peak for ethyl esters. |

| 146 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

| 118 | [C₈H₈N]⁺ | Further fragmentation of the aromatic portion. |

Fragmentation Workflow

The diagram below illustrates the most probable primary fragmentation pathways for Ethyl 4-(pyrrolidin-1-yl)benzoate under EI conditions.

Caption: Predicted EI-MS fragmentation of Ethyl 4-(pyrrolidin-1-yl)benzoate.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. [Link]

- Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). [No valid URL, content appears to be from a research paper or thesis chapter].

-

Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. [Link]

-

Journal of Materials Chemistry. (n.d.). Variable-temperature FTIR investigation of a laterally substituted ferroelectric liquid-crystalline benzoate. [Link]

-

PubChem. (n.d.). Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate. [Link]

-

PubChem. (n.d.). Ethyl 4-(pyrrolidin-1-yl)benzoate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

Scientific Research Publishing. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... [Link]

-

Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Link]

-

Scholars Research Library. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

-

SpectraBase. (n.d.). Ethyl 4-(2-(2-oxopyrrolidin-1-yl)propanoyl)benzoate. [Link]

-

National Institutes of Health. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. [Link]

- 13C NMR and structure determination examples of spectroscopy problems. (n.d.).

- CSD Solution #13. (n.d.).

-

PubChem. (n.d.). Ethyl 4-ethylbenzoate. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NIST WebBook. (n.d.). Ethyl 4-methylbenzoate. [Link]

- 13C NMR Chemical Shift Table. (n.d.). [No valid URL, content is a generic chemical shift table PDF].

-

NIST WebBook. (n.d.). Ethyl 4-methylbenzoate. [Link]

-

mzCloud. (2015). Ethyl benzoate. [Link]

- Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.).

-

PubMed. (1989). Structure of ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate. [Link]

-

Chegg.com. (2020). Solved ethyl benzoate 8.0345 8.0297 7.5630 7.5585 7.5542. [Link]

-

PubChem. (n.d.). Ethyl 4-(4-methylpiperazin-1-YL)benzoate. [Link]

-

European Journal of Chemistry. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. [Link]

-

ResearchGate. (n.d.). IR spectrum for ethyl benzoate. [Link]

Sources

- 1. Ethyl 4-(pyrrolidin-1-yl)benzoate | C13H17NO2 | CID 773371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. Solved ethyl benzoate 8.0345 8.0297 7.5630 7.5585 7.5542 | Chegg.com [chegg.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. Ethyl 4-methylbenzoate(94-08-6) 13C NMR [m.chemicalbook.com]

- 9. Ethyl benzoate(93-89-0) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 13. Ethyl benzoate(93-89-0) IR Spectrum [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Solubility of Ethyl 4-(pyrrolidin-1-yl)benzoate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-(pyrrolidin-1-yl)benzoate, a compound of interest in medicinal chemistry and drug development. In the absence of extensive published empirical data, this document synthesizes theoretical principles, physicochemical property analysis, and data from structurally analogous compounds to present a predicted solubility profile. Crucially, this guide equips researchers with the robust experimental methodologies required to determine the thermodynamic solubility of this compound with high fidelity. Detailed protocols for the universally recognized shake-flask method and subsequent quantitative analysis via High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are provided, ensuring a self-validating system for generating reliable data. This document is intended to serve as an essential resource for formulation scientists, medicinal chemists, and pharmacologists engaged in the preclinical development of drug candidates.

Introduction: The Significance of Ethyl 4-(pyrrolidin-1-yl)benzoate

Ethyl 4-(pyrrolidin-1-yl)benzoate (C₁₃H₁₇NO₂) is an organic molecule featuring a central benzene ring substituted with an ethyl ester group and a pyrrolidine moiety.[1] The pyrrolidine ring is a common scaffold in biologically active compounds, contributing to a range of pharmacological activities.[2] The overall structure suggests its potential utility as a building block or intermediate in the synthesis of more complex pharmaceutical agents.[2][3]

Understanding the solubility of a potential drug candidate is a cornerstone of early-stage drug development.[4] Poor solubility can lead to significant challenges, including low bioavailability, unreliable in vitro testing results, and difficulties in creating viable formulations.[4] Therefore, a thorough characterization of a compound's solubility in various pharmaceutically relevant solvents is not merely a perfunctory step but a critical decision-making point in the lead optimization process.

This guide will first deconstruct the molecular features of Ethyl 4-(pyrrolidin-1-yl)benzoate to predict its solubility behavior and then provide the practical, validated methods to confirm these predictions experimentally.

Theoretical Principles and Predicted Solubility Profile

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational framework: polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[4] This principle is dictated by the energy of intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure Analysis

To predict the solubility of Ethyl 4-(pyrrolidin-1-yl)benzoate, we must analyze its constituent functional groups and overall polarity.

Caption: Key functional groups of Ethyl 4-(pyrrolidin-1-yl)benzoate.

-

Aromatic Ring: The central benzene ring is nonpolar and hydrophobic, contributing significantly to poor solubility in aqueous media.

-

Ethyl Ester Group (-COOEt): This group is relatively nonpolar. The carbonyl oxygen can act as a hydrogen bond acceptor, but the ethyl chain adds to the overall lipophilicity. Structurally related ethyl benzoate is known to be almost insoluble in water but miscible with most organic solvents.[5]

-

Tertiary Amine (Pyrrolidine Ring): The nitrogen atom in the pyrrolidine ring is a tertiary amine. It has a lone pair of electrons, making it a hydrogen bond acceptor and imparting a degree of polarity to the molecule. However, unlike primary or secondary amines, it cannot act as a hydrogen bond donor.[6] While small amines are water-soluble, solubility decreases significantly as the size of the attached hydrocarbon groups increases.[7][8][9]

Physicochemical Parameters

A key predictor of solubility is the partition coefficient, often expressed as LogP or, in its computed form, XLogP3. This value represents the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (water) at equilibrium.

-

Compound: Ethyl 4-(pyrrolidin-1-yl)benzoate

-

Molecular Formula: C₁₃H₁₇NO₂[1]

-

Molecular Weight: 219.28 g/mol [1]

-

Computed XLogP3: 3.4[1]

An XLogP3 value of 3.4 indicates that the compound is substantially more soluble in octanol than in water, classifying it as a lipophilic (fat-loving) or hydrophobic (water-fearing) molecule. This strongly suggests poor aqueous solubility.

Predicted Solubility Table

Based on the structural analysis and physicochemical parameters, the following solubility profile is predicted. This table serves as a hypothesis to be validated by the experimental methods outlined in Section 3.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble / Very Poor | The large, nonpolar aromatic and alkyl components dominate the molecule, and the computed XLogP3 of 3.4 suggests high lipophilicity. |

| Hexane | Nonpolar | Soluble | As a nonpolar hydrocarbon, hexane should effectively solvate the nonpolar regions of the molecule. |

| Toluene | Nonpolar (Aromatic) | Soluble / Very Soluble | The aromatic nature of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. |

| Ethanol | Polar (Protic) | Soluble | Ethanol has both a polar hydroxyl group and a nonpolar ethyl chain, making it a versatile solvent capable of interacting with both polar and nonpolar parts of the molecule. |

| Methanol | Polar (Protic) | Soluble | Similar to ethanol, methanol is a good general-purpose solvent for many organic compounds. |

| Acetone | Polar (Aprotic) | Soluble / Very Soluble | Acetone is a polar aprotic solvent that should effectively dissolve the compound without the complexities of hydrogen bond donation. |

| Ethyl Acetate | Moderately Polar | Soluble / Very Soluble | The structure of ethyl acetate is similar to the ester portion of the target molecule, suggesting favorable interactions ("like dissolves like"). |

| Dimethyl Sulfoxide (DMSO) | Polar (Aprotic) | Very Soluble | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar (Aprotic) | Very Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent widely used in drug discovery for dissolving difficult compounds. |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[10] This method ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to be self-validating by measuring concentration over time to ensure equilibrium has been reached.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear filtrate is determined analytically.

Materials & Equipment:

-

Ethyl 4-(pyrrolidin-1-yl)benzoate (solid form)

-

Selected solvents (high purity, e.g., HPLC grade)

-

Glass vials with screw caps (e.g., 2-4 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, ensure chemical compatibility with the solvent)

-

Syringes

-

Analytical balance

-

HPLC or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes for dilutions

Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid Ethyl 4-(pyrrolidin-1-yl)benzoate to a glass vial. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation.[11] A general starting point is 5-10 mg of compound per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 1-2 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. A minimum of 24 hours is recommended, but 48 to 72 hours is often necessary to ensure true equilibrium is reached for all compounds.[11]

-

Sampling: After agitation, allow the vials to rest for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the solution through a chemically resistant syringe filter (e.g., PTFE for organic solvents) into a clean collection vial. This step is critical to remove all undissolved microcrystals.

-

Dilution: Accurately dilute the clear filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method (see Section 4) to determine the concentration.

-

Validation of Equilibrium: To ensure equilibrium was achieved, it is best practice to measure the concentration at multiple time points (e.g., 24 h and 48 h). If the concentration does not significantly increase between the time points, equilibrium has likely been reached.[11]

Quantitative Analysis Methodologies

Accurate quantification of the dissolved solute is paramount. A calibration curve using standards of known concentration must be prepared for each analytical run.

Method A: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity. A reversed-phase method is most appropriate for this compound.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) or Methanol (MeOH) and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape). A good starting point for a scouting gradient is 10-95% ACN over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of maximum absorbance. For benzoate derivatives, this is often around 224-230 nm or a secondary peak near 254-272 nm.[12][13][14][15] The optimal wavelength should be determined by running a UV scan of a standard solution.

-

Injection Volume: 5-10 µL.

-

Quantification: Integrate the peak area of the analyte and determine the concentration using the linear regression equation from a multi-point calibration curve.

Method B: UV-Vis Spectrophotometry

A simpler, high-throughput alternative if the compound has a strong chromophore and there are no interfering excipients.

-

Determine λmax: Prepare a dilute solution of Ethyl 4-(pyrrolidin-1-yl)benzoate in the solvent of interest. Scan the solution across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Based on similar structures, this is expected to be in the 224-250 nm range.[12][16]

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax.

-

Plot Data: Plot absorbance versus concentration. The data should be linear and pass through the origin (or near to it), in accordance with the Beer-Lambert law.

-

Analyze Sample: Measure the absorbance of the appropriately diluted filtrate and use the calibration curve's equation to calculate the concentration.

Applications in Drug Development & Data Interpretation

The solubility data generated is directly applicable to several key areas:

-

Lead Optimization: Solubility data helps chemists decide which structural modifications may improve drug-like properties.

-

Formulation Development: Knowing the solubility in various excipients and solvent systems (e.g., water, ethanol, lipids) is essential for designing oral, topical, or parenteral formulations.

-

Biopharmaceutical Classification System (BCS): Aqueous solubility is a critical parameter for classifying a drug under the BCS, which helps predict its in vivo absorption characteristics.

A compound with low aqueous solubility, as predicted for Ethyl 4-(pyrrolidin-1-yl)benzoate, may require enabling formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction to achieve adequate bioavailability.

Safety Precautions

No specific safety data sheet (SDS) is widely available for Ethyl 4-(pyrrolidin-1-yl)benzoate. Therefore, the compound should be handled with the standard precautions for a new chemical entity of unknown toxicity.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards of Analogs: Ethyl benzoate is listed as a combustible liquid and may cause skin and eye irritation.[17][18] Tertiary amines can be irritants. Assume this compound has similar properties.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

References

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility? Available at: [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. Available at: [Link]

-

Khan Academy. (2015). Solubility of organic compounds. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 773371, Ethyl 4-(pyrrolidin-1-yl)benzoate. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). Recent Developments in UV-Visible Spectrophotometry for Sodium Benzoate Analysis in Beverages. Available at: [Link]

-

Mettler Toledo. (n.d.). Determine Sodium Benzoate Content in Soft Drinks by UV Vis. Available at: [Link]

-

Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Available at: [Link]

-

EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7165, Ethyl benzoate. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2021). Simultaneous Estimation of Sodium Benzoate and Caffeine in Soft Drinks by UV Spectroscopy. Available at: [Link]

-

International Journal of Research in Engineering and Science. (2022). Quantitative Estimation and Comparative Study of Sodium Benzoate in Local Tomato Sauce by UV Spectrophotometric Method. Available at: [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet: Ethyl benzoate. Available at: [Link]

-

Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2021). Simultaneous Estimation of Sodium Benzoate and Caffeine in Soft Drinks by UV Spectroscopy. Available at: [Link]

-

Chemguide. (n.d.). An introduction to amines. Available at: [Link]

-

CK-12 Foundation. (2023). Physical Properties of Amines. Available at: [Link]

-

Separation Methods Technologies Inc. (1996). HPLC Separation Guide. Available at: [Link]

-

Patel, R., et al. (2022). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives... Scientific Reports. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Ethyl Benzoate 99%. Available at: [Link]

Sources

- 1. Ethyl 4-(pyrrolidin-1-yl)benzoate | C13H17NO2 | CID 773371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. embibe.com [embibe.com]

- 8. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Sodium benzoate quantification in soft drinks via UV-Vis spectroscopy. [wisdomlib.org]

- 13. ijres.org [ijres.org]

- 14. rjptonline.org [rjptonline.org]

- 15. separationmethods.com [separationmethods.com]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Hazard Assessment and Safe Handling of Ethyl 4-(pyrrolidin-1-yl)benzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive analysis of the potential hazards and recommended handling protocols for Ethyl 4-(pyrrolidin-1-yl)benzoate. Given the limited publicly available safety data for this specific molecule, this document employs a risk-based approach, drawing analogies from structurally similar compounds and adhering to established principles of chemical safety for research and development activities.

Section 1: Compound Identification and Scientific Context